Lipophilicity-Driven Permeability vs. Carboxylic Acid
In a systematic head-to-head comparison of carboxylic acid isosteres on a constant phenylpropionic acid scaffold, the tetrazole isostere (compound 16) demonstrates a substantially lower measured logD7.4 (-0.25 ± 0.10) compared to the carboxylic acid parent (compound 1, logD7.4 = 1.42) [1]. This ~1.7 log unit reduction in lipophilicity directly impacts passive membrane permeability, where the tetrazole exhibits a PAMPA Papp of 4.83E-07 ± 1.48E-7 cm/s versus 1.63E-05 cm/s for the carboxylic acid analog, a ~34-fold reduction [1]. This indicates that while both are ionized at physiological pH, the tetrazole's lower lipophilicity makes it less membrane-permeable, a critical consideration in intracellular target engagement.
| Evidence Dimension | LogD7.4 (lipophilicity at physiological pH) |
|---|---|
| Target Compound Data | -0.25 ± 0.10 (Tetrazole 16 on model scaffold) |
| Comparator Or Baseline | 1.42 (Carboxylic Acid 1 on model scaffold) |
| Quantified Difference | ΔlogD7.4 ≈ -1.67 |
| Conditions | Shake-flask method; n-octanol/0.01 M phosphate buffer (pH 7.4) at 25°C. PAMPA assay for Papp. |
Why This Matters
Procurement decisions should account for this quantifiable drop in lipophilicity when the tetrazole is used to replace a carboxylic acid, as it can significantly alter a compound's ADME profile, particularly passive permeability.
- [1] Tber, Z., et al. (2016). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. (Data for Tetrazole 16 vs Carboxylic Acid 1, Table 1). View Source
